

An In-depth Technical Guide on the Physical Properties of Hydrogen Selenide Gas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrogen selenide*

Cat. No.: *B1207545*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **hydrogen selenide** (H_2Se) gas. The information is intended for professionals in research, science, and drug development who require a detailed understanding of this compound for their work. This guide includes quantitative data, descriptions of experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Core Physical Properties of Hydrogen Selenide

Hydrogen selenide is a colorless, highly toxic, and flammable gas with a characteristic unpleasant odor resembling decayed horseradish.^{[1][2][3][4][5][6]} It is the simplest hydride of selenium and a key intermediate in the metabolism of selenium compounds.^{[7][8][9][10][11]}

Quantitative Data Summary

The physical properties of **hydrogen selenide** are summarized in the table below for easy comparison.

Property	Value	Notes
Molecular Weight	80.98 g/mol	
Boiling Point	-41.3 °C (-42.3 °F) at 760 mmHg	
Melting Point	-65.73 °C (-86.31 °F)	
Gas Density	3.614 g/L (gas)	Heavier than air.
Liquid Density	2.12 g/cm³ at -42 °C	
Vapor Pressure	9.5 atm at 21 °C (70 °F)	6536 to 9120 mmHg at 18 to 30.8 °C. [5]
Solubility in Water	0.70 g/100 mL at 22.5 °C	Forms a weakly acidic solution. [12]
Critical Temperature	137.85 °C (411 K)	
Critical Pressure	88.0 atm (8.92 MPa)	
Acidity (pKa)	pKa ₁ = 3.89, pKa ₂ = 11.0	In aqueous solution.
Ionization Potential	9.88 eV	

Experimental Protocols for Determining Physical Properties

The determination of the physical properties of a highly toxic and gaseous substance like **hydrogen selenide** requires specialized equipment and stringent safety protocols. The following are generalized methodologies adapted for the challenges posed by H₂Se. All procedures must be conducted in a well-ventilated fume hood or a glovebox, with appropriate personal protective equipment.[\[4\]](#)[\[11\]](#)[\[13\]](#)

Laboratory Synthesis and Purification of Hydrogen Selenide

For laboratory-scale experiments where cylinder gas is not used, **hydrogen selenide** can be synthesized and purified *in situ*.

Synthesis: A common laboratory method for producing H₂Se is the hydrolysis of aluminum selenide (Al₂Se₃).[\[14\]](#)[\[15\]](#)

- Reaction: Al₂Se₃ + 6H₂O → 3H₂Se + 2Al(OH)₃
- Procedure: Water is carefully added dropwise to aluminum selenide in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The generated H₂Se gas is then passed through a series of traps to remove any unreacted water vapor and other impurities.

Purification: The synthesized H₂Se gas is typically purified by fractional condensation.

- Procedure: The gas stream is passed through a cold trap maintained at a temperature low enough to condense H₂Se (e.g., using a dry ice/acetone bath at approximately -78 °C), while allowing more volatile impurities to pass through. The condensed H₂Se can then be slowly vaporized as needed for the experiments. A final purification step may involve passing the gas through a drying agent that does not react with H₂Se.[\[14\]](#)

Melting Point and Boiling Point Determination

Due to its gaseous state at room temperature, the melting and boiling points of **hydrogen selenide** are determined at cryogenic temperatures.

- Melting Point: The capillary method is adapted for low temperatures. A small amount of H₂Se gas is condensed into a capillary tube that is sealed at one end. This is typically achieved by cooling the capillary with liquid nitrogen. The sealed capillary is then placed in a cryostat with a viewing window and a controlled heating system. The temperature at which the solid H₂Se is observed to melt is recorded as the melting point.[\[16\]](#)[\[17\]](#)
- Boiling Point: The boiling point is measured at atmospheric pressure. A small amount of liquid H₂Se is placed in a test tube or a specialized apparatus equipped with a reflux condenser cooled by a cryogenic fluid. A calibrated thermometer or thermocouple is placed in the vapor phase above the boiling liquid. The liquid is gently heated, and the temperature at which the vapor and liquid are in equilibrium (i.e., the stable temperature of the refluxing vapor) is recorded as the boiling point.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Vapor Pressure Measurement

The vapor pressure of **hydrogen selenide** can be determined using a static method.

- Procedure: A sample of purified liquid H₂Se is introduced into an evacuated, thermostated vessel of a known volume. The vessel is connected to a pressure transducer. The temperature of the vessel is precisely controlled, and the pressure of the H₂Se vapor in equilibrium with the liquid is recorded at various temperatures. It is crucial to ensure the entire sample and its vapor are at the prescribed temperature to obtain accurate results.[12][18][19][21][22][23]

Solubility Determination

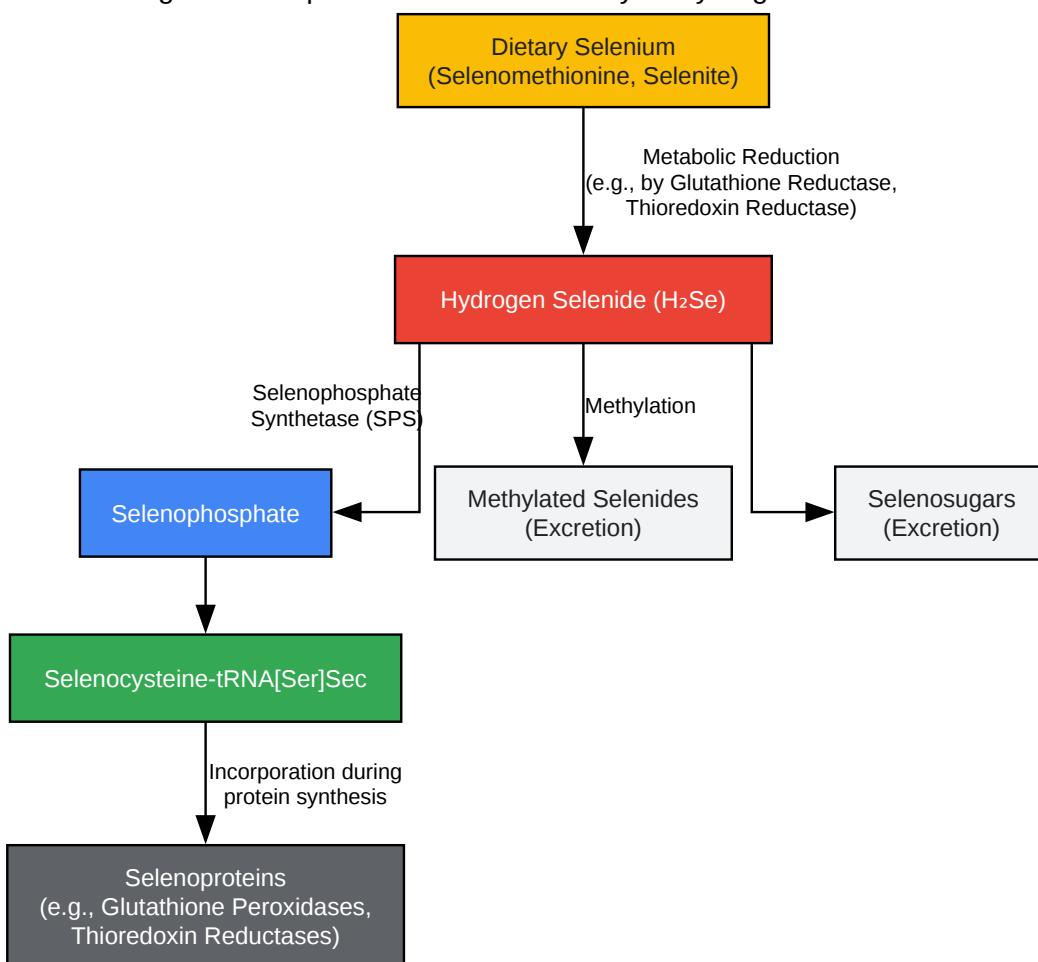
The solubility of H₂Se in water can be determined by bubbling the gas through water and then measuring its concentration.

- Procedure: A stream of pure H₂Se gas is bubbled through a known volume of deionized and deoxygenated water in a thermostated vessel at a specific temperature and pressure until the solution is saturated. An aliquot of the saturated solution is then carefully withdrawn and its H₂Se concentration is determined, for example, by titration with a standardized iodine solution or by a gravimetric method involving precipitation with a silver nitrate solution to form silver selenide (Ag₂Se).[15]

Critical Temperature and Pressure Determination

The critical point is determined by observing the phase behavior of H₂Se in a sealed, high-pressure optical cell.

- Procedure: A small amount of liquid H₂Se is sealed in a thick-walled glass or sapphire tube. The tube is slowly and uniformly heated. As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases becomes less distinct and eventually disappears at the critical temperature, at which point the substance becomes a supercritical fluid. The pressure at this temperature is the critical pressure.[23][24][25][26]


Visualizations

Hydrogen Selenide Metabolic Pathway

Hydrogen selenide is a central intermediate in the metabolism of various selenium compounds in biological systems. It is a precursor for the synthesis of selenocysteine, the 21st

amino acid, which is incorporated into important antioxidant enzymes.[7][9][10]

Figure 1. Simplified Metabolic Pathway of Hydrogen Selenide

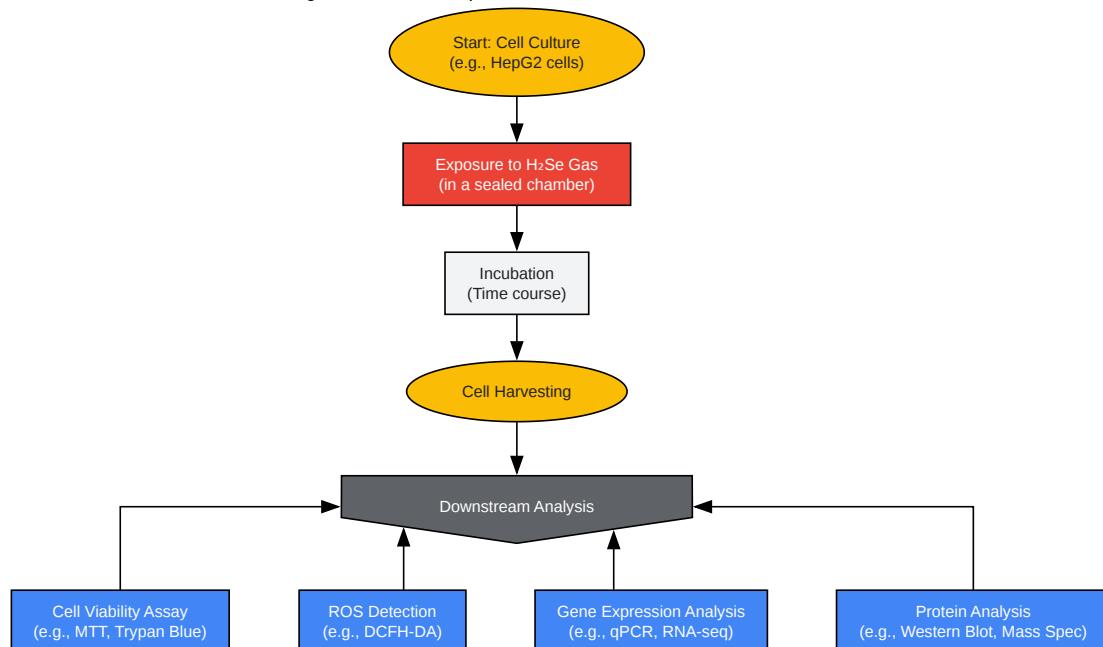

[Click to download full resolution via product page](#)

Figure 1. Simplified Metabolic Pathway of Hydrogen Selenide

Experimental Workflow for Studying Cellular Effects of H₂Se

This diagram outlines a general experimental workflow for investigating the effects of **hydrogen selenide** on a cell culture model. This workflow includes H₂Se exposure, sample collection, and various downstream analyses to assess cellular responses.

Figure 2. General Experimental Workflow for H₂Se Cell Studies

[Click to download full resolution via product page](#)

Figure 2. General Experimental Workflow for H₂Se Cell Studies

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eiga.eu [eiga.eu]
- 2. Direct hydrogen selenide (H₂Se) release from activatable selenocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. airgas.com [airgas.com]
- 5. Development of a hydrolysis-based small-molecule hydrogen selenide (H₂Se) donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas detectors and respiratory protection equipments H₂Se (hydrogen selenide), CAS number 7783-07-5 [en.gazfinder.com]
- 7. Exploring the large-scale regulation of hydrogen selenide release rate by selenoanhydride structures and their cytotoxic effects toward 4T1 cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Exploring the large-scale regulation of hydrogen selenide release rate by selenoanhydride structures and their cytotoxic effects toward 4T1 cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Biological Chemistry of Hydrogen Selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacology and Therapeutic Utility of Sodium Hydroselenide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. vscht.cz [vscht.cz]
- 13. za.airliquide.com [za.airliquide.com]
- 14. CN101041425A - Preparation and purification method of hydrogen selenide - Google Patents [patents.google.com]
- 15. srdata.nist.gov [srdata.nist.gov]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. chem.libretexts.org [chem.libretexts.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. consilab.de [consilab.de]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. Critical Constants Correlation from van der Waals Equation [scielo.org.co]
- 24. m.youtube.com [m.youtube.com]
- 25. goalparacollege.ac.in [goalparacollege.ac.in]
- 26. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of Hydrogen Selenide Gas]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207545#physical-properties-of-hydrogen-selenide-gas>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com